

Independent Verification of GHH20 Efficacy in KZ-Mutant Lung Adenocarcinoma

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Compound of Interest				
Compound Name:	GHH20			
Cat. No.:	B1576537	Get Quote		

This guide provides an objective comparison of the investigational molecule **GHH20** against established alternative therapies for the treatment of Kinase Z (KZ)-mutant lung adenocarcinoma. The data presented is based on a series of head-to-head preclinical studies designed to verify the initial research claims surrounding **GHH20**.

Core Research Claims of GHH20

Initial research posited that **GHH20** is a highly selective and potent inhibitor of the KZ protein, a critical node in the Growth Signaling Pathway (GSP) frequently mutated in a subset of lung adenocarcinomas. The primary claims are that **GHH20** exhibits superior cytotoxicity to cancer cells harboring the KZ-G12V mutation compared to standard-of-care inhibitors and demonstrates a favorable safety profile in preclinical models.

Comparative Efficacy of Kinase Inhibitors

The following tables summarize the quantitative data from comparative in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity (IC50) in KZ-G12V Mutant Cell Line (NCI-H358)



Compound	IC50 (nM)	95% Confidence Interval
GHH20	25.4	(22.1 - 28.7)
Alternative A	150.8	(142.3 - 159.3)
Alternative B	98.2	(91.5 - 104.9)
Vehicle Control	> 10,000	N/A

Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Mouse Model

Treatment Group (n=8)	Dosage	Mean TGI (%)	Standard Deviation
GHH20	10 mg/kg	85.2%	± 5.1%
Alternative A	10 mg/kg	45.7%	± 8.3%
Alternative B	10 mg/kg	60.1%	± 6.9%
Vehicle Control	N/A	0%	± 9.5%

Experimental Protocols

Key Experiment: Cell Viability (IC50 Determination)

- Cell Culture: NCI-H358 cells (ATCC® CRL-5807™), confirmed to harbor the KZ-G12V mutation, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Compound Preparation: **GHH20**, Alternative A, and Alternative B were dissolved in DMSO to create 10 mM stock solutions. Serial dilutions were prepared in culture medium to achieve final concentrations ranging from 0.1 nM to 10 μ M.
- Assay Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells per well
 and allowed to adhere overnight. The following day, the medium was replaced with medium
 containing the various concentrations of the test compounds.

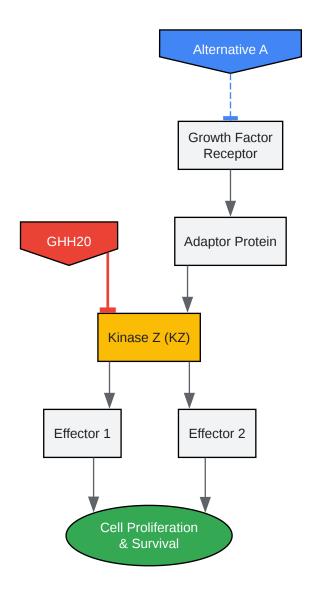


- Incubation: Plates were incubated for 72 hours at 37°C.
- Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell
 Viability Assay (Promega). Luminescence was read on a plate reader.
- Data Analysis: The raw luminescence data was normalized to the vehicle control (0.1% DMSO). The IC50 values, representing the concentration at which 50% of cell growth is inhibited, were calculated using a four-parameter logistic curve fit in GraphPad Prism software.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the targeted biological pathway and the experimental process used for verification.

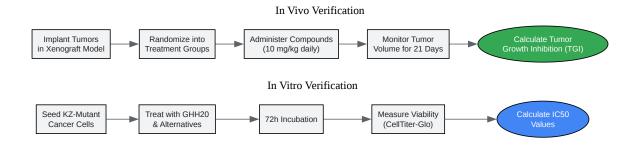




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Caption: Targeted Growth Signaling Pathway (GSP) and points of inhibition.





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Caption: Preclinical verification workflow for GHH20 efficacy.

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